

Application Note: Synthesis of Potassium Tetraperoxochromate(V) from Potassium Dichromate

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Compound of Interest

Compound Name: *potassium tetraperoxochromate*

Cat. No.: *B1173445*

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Abstract

This document provides a detailed protocol for the synthesis of **potassium tetraperoxochromate(V)**, $K_3[Cr(O_2)_4]$, a notable inorganic compound featuring chromium in the rare +5 oxidation state.^{[1][2][3]} The synthesis involves the reaction of potassium dichromate ($K_2Cr_2O_7$) with hydrogen peroxide (H_2O_2) in a strongly alkaline medium at low temperatures.^{[1][4]} This application note outlines the reaction mechanism, experimental procedure, safety precautions, and material characterization. The target audience includes researchers in inorganic chemistry and materials science.

Introduction

Potassium tetraperoxochromate(V), $K_3[Cr(O_2)_4]$, is a red-brown, paramagnetic solid that serves as a valuable compound for studying unusual oxidation states and as a source of singlet oxygen.^{[2][3]} Its synthesis is a classic yet illustrative example of transition metal peroxo chemistry. The procedure requires stringent control over temperature and pH due to the thermal instability of the peroxo-chromium species and the exothermic nature of the reaction.^[1] The chromium(V) state is stabilized by the four peroxide ligands surrounding the central chromium atom.^[1] This protocol details a reliable method for its preparation from common laboratory reagents.

Reaction and Mechanism

The synthesis proceeds by reacting a chromium(VI) source, in this case, potassium dichromate, with hydrogen peroxide in a strongly alkaline solution, typically using potassium hydroxide (KOH). The overall reaction is complex and involves the reduction of Cr(VI) to Cr(V) by hydrogen peroxide, which unconventionally acts as a reducing agent.^[1]

The key steps are:

- Conversion of dichromate to chromate in alkaline conditions: $\text{Cr}_2\text{O}_7^{2-} + 2\text{OH}^- \rightarrow 2\text{CrO}_4^{2-} + \text{H}_2\text{O}$
- Formation of a tetraperoxochromate(VI) intermediate: $2\text{CrO}_4^{2-} + 8\text{H}_2\text{O}_2 \rightarrow 2[\text{Cr}(\text{O}_2)_4]^{2-} + 8\text{H}_2\text{O}$
- Reduction of the intermediate by hydrogen peroxide to tetraperoxochromate(V): $2[\text{Cr}(\text{O}_2)_4]^{2-} + \text{H}_2\text{O}_2 + 2\text{OH}^- \rightarrow 2[\text{Cr}(\text{O}_2)_4]^{3-} + \text{O}_2 + 2\text{H}_2\text{O}$

The overall balanced equation is: $2\text{CrO}_4^{2-} + 9\text{H}_2\text{O}_2 + 2\text{OH}^- \rightarrow 2[\text{Cr}(\text{O}_2)_4]^{3-} + 10\text{H}_2\text{O} + \text{O}_2$ ^[2]

The desired product, $\text{K}_3[\text{Cr}(\text{O}_2)_4]$, precipitates from the cold solution due to its low solubility under these conditions.^{[1][4]}

Experimental Protocol

Required Materials and Equipment

Reagents & Chemicals	Equipment
Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)	Beakers or Erlenmeyer flasks
Potassium Hydroxide (KOH)	Glass stirring rod
Hydrogen Peroxide (15-30% H_2O_2)	Ice bath or refrigerator
Ethanol (96%)	Filtration apparatus (e.g., Büchner funnel)
Diethyl Ether (optional)	Watch glass or Petri dish
Distilled Water	Safety glasses, gloves, lab coat

Safety Precautions

WARNING: This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Potassium Dichromate ($K_2Cr_2O_7$): Highly toxic, carcinogenic, and a skin sensitizer.[4] Avoid all contact with skin and inhalation of dust.[4][5]
- Potassium Hydroxide (KOH): Very corrosive.[4] Causes severe skin burns and eye damage.
- Hydrogen Peroxide (H_2O_2 >10%): Corrosive and a strong oxidizer.[4] Can cause white, stinging stains on the skin.[4]
- **Potassium Tetraperoxo chromate(V)** ($K_3[Cr(O_2)_4]$): The final product is a strong oxidizer, toxic, and likely carcinogenic.[4] It is sensitive to shock and friction and explodes violently when heated.[4][6] Mixtures with reducing agents are dangerously sensitive.[4][6]

Step-by-Step Procedure

- Preparation of Alkaline Chromate Solution:
 - In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water.[4] Note: An excess of KOH is used to ensure a strongly alkaline medium, which is crucial for the reaction.[1][4]
 - Stir the solution until all solids have dissolved. The color will change from orange to yellow as the dichromate is converted to chromate.
 - Cool this solution in an ice bath to approximately 0 °C.[2]
- Preparation of Hydrogen Peroxide Solution:
 - Prepare approximately 40 mL of a 15% hydrogen peroxide solution. This can be done by carefully mixing 20 mL of 30% H_2O_2 with 20 mL of distilled water.[4]
 - Chill the hydrogen peroxide solution in the ice bath.
- Reaction and Precipitation:

- While keeping the alkaline chromate solution in the ice bath, slowly add the cold 15% hydrogen peroxide solution dropwise with constant stirring.
- The reaction is exothermic; maintain the temperature at or below 0 °C to prevent decomposition of the product.[1]
- The solution's color will transition from yellow to red-brown, and finally to a dark brown as the $K_3[Cr(O_2)_4]$ precipitates.[6]
- After the complete addition of H_2O_2 , allow the mixture to stand in the ice bath or a refrigerator until bubbling (oxygen evolution) ceases and the precipitation is complete.[6]
- Isolation and Purification of Product:
 - Carefully decant the supernatant liquid from the dark red-brown crystals.[6]
 - Wash the crystals by adding a small volume (e.g., 7 mL) of cold distilled water, stirring gently, allowing the crystals to settle, and decanting the wash liquid. Repeat this step twice.[6]
 - Subsequently, wash the crystals twice with cold 96% ethanol (e.g., 2 x 7 mL) in the same manner.[6]
 - An optional final rinse with diethyl ether can aid in drying.[4][6]
- Drying:
 - Transfer the washed crystals onto a filter paper to absorb the excess solvent.[6]
 - Spread the crystals on a watch glass and allow them to air-dry completely. DO NOT heat the compound to dry it, as it may explode.[4]

Data Presentation

Stoichiometry and Yield

The following table outlines the typical quantities used in this synthesis. The yield is highly dependent on strict temperature control.

Reagent	Formula	Molar Mass (g/mol)	Amount (g)	Moles (approx.)
Potassium Dichromate	$K_2Cr_2O_7$	294.18	5.0	0.017
Potassium Hydroxide	KOH	56.11	5.0	0.089
Hydrogen Peroxide (100%)	H_2O_2	34.01	~6.0	~0.176
Product	$K_3[Cr(O_2)_4]$	297.29	-	-

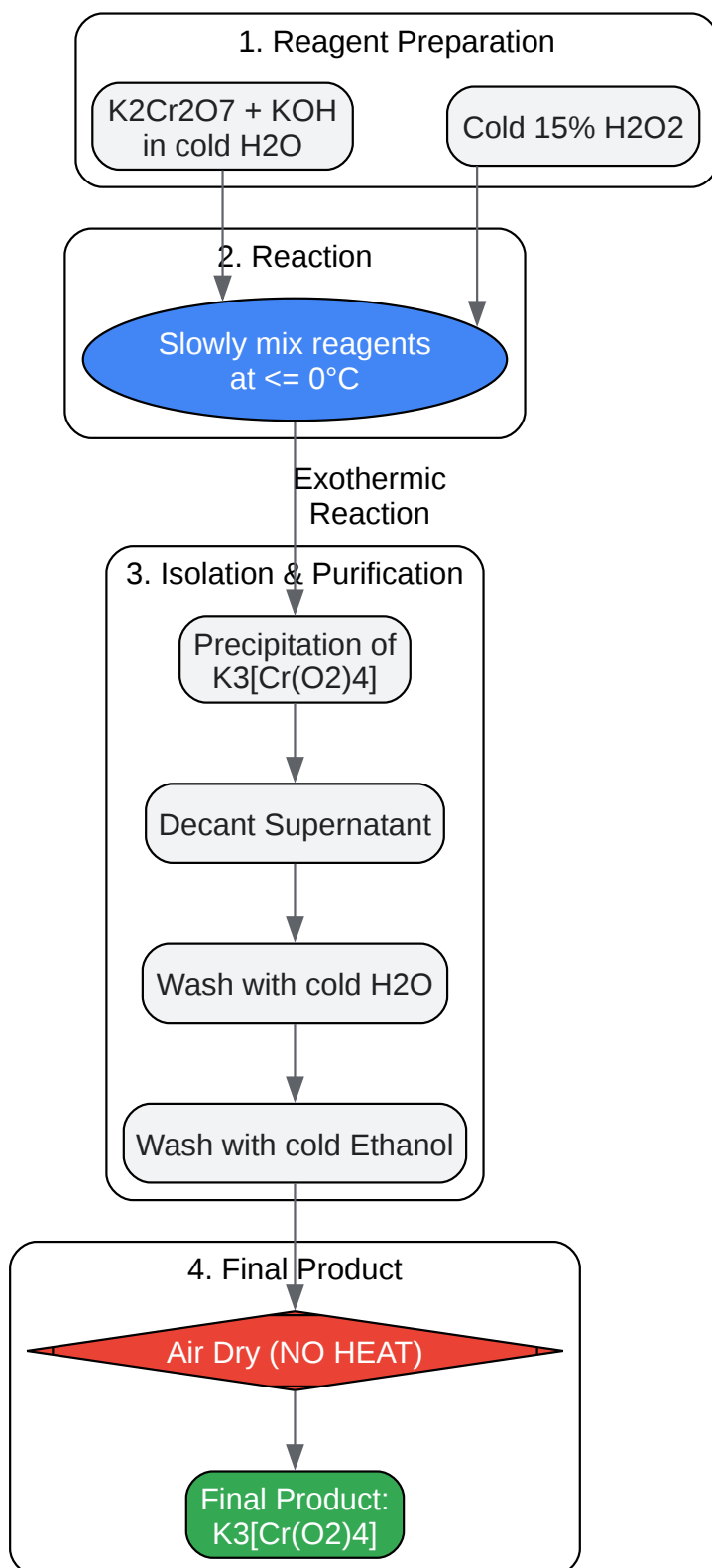
Theoretical Yield Calculation: Based on the stoichiometry, 2 moles of $K_2Cr_2O_7$ produce 4 moles of $K_3[Cr(O_2)_4]$. Therefore, 0.017 moles of $K_2Cr_2O_7$ should theoretically yield approximately 10.1 g of the product. Practical yields are often lower due to competing decomposition reactions.

Physical and Chemical Properties

Property	Value
Chemical Formula	$K_3[Cr(O_2)_4]$ or K_3CrO_8 [4] [6]
Appearance	Dark red-brown crystalline solid [1] [2] [6]
Oxidation State of Cr	+5 [1] [2] [3]
Solubility	Sparingly soluble in cold water [4] [6]
Stability	Decomposes at higher temperatures; explodes upon heating [2] [4]
Magnetic Properties	Paramagnetic [3]

Visualized Workflow and Logic

Synthesis Workflow Diagram



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